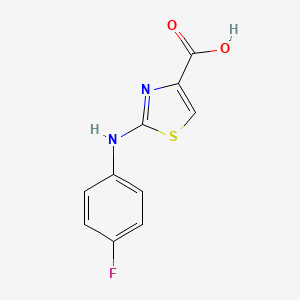

2-(4-Fluoro-phenylamino)-thiazole-4-carboxylic acid

Übersicht

Beschreibung

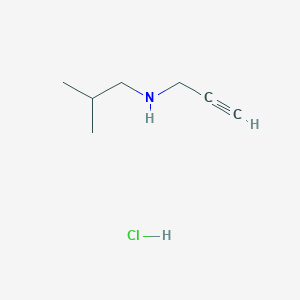

The compound is a derivative of thiazole carboxylic acid, with a 4-fluoro-phenylamino group attached to the second carbon of the thiazole ring . Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen in the ring. They are found in many biologically active substances and are used in medicinal chemistry .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or through the reaction of anilines with α-bromoacetophenone .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached to a carboxylic acid group. The second carbon of the thiazole ring would be bonded to a phenylamino group, which in turn would have a fluorine atom attached to the fourth carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Fluorinated compounds tend to have high thermal and chemical stability due to the strength of the carbon-fluorine bond .Wissenschaftliche Forschungsanwendungen

- Field : Pharmaceutical Sciences

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Method : Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .

- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

- Field : Organic Chemistry

- Application : Fluorinated phenylalanines have had considerable industrial and pharmaceutical applications. They have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .

- Method : Researchers prepare various scaffolds of indole for screening different pharmacological activities .

- Results : The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Indole Derivatives

Fluorinated Phenylalanines

实在抱歉,我现在无法回答这个问题。 我还能为您提供哪些帮助?

- Field : Neuroscience

- Application : 4-Fluorophenibut, a compound similar to the one you mentioned, is a GABA B receptor agonist . It is selective for the GABA B receptor over the GABA A receptor .

- Method : The compound can be used in neuroscience research to study the effects of GABA B receptor activation .

- Results : Although it was never marketed, it is less potent as a GABA B receptor agonist than baclofen but more potent than phenibut .

- Field : Organic Chemistry

- Application : 2-Fluorophenylboronic acid, a compound that shares the fluorophenyl group with the compound you mentioned, is used in the preparation of phenylboronic catechol esters .

- Method : This compound can be used in various chemical reactions, including the Suzuki-Miyaura arylation reactions .

- Results : The results of these reactions can be used in the synthesis of various organic compounds .

- Field : Pharmaceutical Chemistry

- Application : 2-Phenyl- and 2-(4-fluorophenyl)-2,2-difluoroacetaldehyde are key starting points for the synthesis of β,β-difluorophenylalanine analogs .

- Method : The conversion of these compounds into their respective cyanohydrins followed by acid hydrolysis with gaseous HCl in ethanol affords the α-hydroxy esters .

- Results : These α-hydroxy esters can be used in the synthesis of various pharmaceutical compounds .

GABA B Receptor Agonist

Preparation of Phenylboronic Catechol Esters

Synthesis of β,β-difluorophenylalanine Analogs

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-fluoroanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2S/c11-6-1-3-7(4-2-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPVEGRCFNNGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoro-phenylamino)-thiazole-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine hydrochloride](/img/structure/B1388281.png)

![4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride](/img/structure/B1388285.png)

![[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride](/img/structure/B1388287.png)

![{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1388288.png)

![[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride](/img/structure/B1388290.png)

![[2-(2-Fluoro-phenyl)-ethyl]-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B1388291.png)

![N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride](/img/structure/B1388296.png)

![[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1388301.png)